molecular formula C18H22N6O2S2 B14928847 4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol

4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B14928847
M. Wt: 418.5 g/mol
InChI Key: LNOJBIPFSQCQPW-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(methylsulfonyl)-4-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(methylsulfonyl)-4-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide involves multiple steps, including the formation of pyrazole, piperidine, and triazole rings. Common synthetic methods for pyrazole derivatives include cycloaddition reactions, condensation of hydrazines with carbonyl compounds, and dehydrogenative coupling reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(methylsulfonyl)-4-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(methylsulfonyl)-4-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide has diverse applications in scientific research, including:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used as a probe to investigate biological pathways and interactions.

    Industry: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(methylsulfonyl)-4-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways . For example, pyrazole derivatives are known to interact with estrogen receptors and inhibit NF-kappa-B-mediated transcription .

Comparison with Similar Compounds

Uniqueness: 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(methylsulfonyl)-4-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of pyrazole, piperidine, and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, setting it apart from simpler aromatic heterocycles.

Properties

Molecular Formula

C18H22N6O2S2

Molecular Weight

418.5 g/mol

IUPAC Name

4-(1-benzylpyrazol-4-yl)-3-(1-methylsulfonylpiperidin-4-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H22N6O2S2/c1-28(25,26)23-9-7-15(8-10-23)17-20-21-18(27)24(17)16-11-19-22(13-16)12-14-5-3-2-4-6-14/h2-6,11,13,15H,7-10,12H2,1H3,(H,21,27)

InChI Key

LNOJBIPFSQCQPW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NNC(=S)N2C3=CN(N=C3)CC4=CC=CC=C4

Origin of Product

United States

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